molecular formula C10H14OS B7988691 2-(Isopropylthio)-1-methoxybenzene CAS No. 34257-57-3

2-(Isopropylthio)-1-methoxybenzene

Cat. No.: B7988691
CAS No.: 34257-57-3
M. Wt: 182.28 g/mol
InChI Key: HMEXWXWOVBCHJI-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1-methoxybenzene is a substituted benzene derivative featuring an isopropylthio group (-S-iPr) at the 2-position and a methoxy group (-OCH₃) at the 1-position. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol. Structurally, the compound combines a thioether and an ether moiety on an aromatic ring, which influences its physicochemical properties, such as lipophilicity and electronic characteristics. Potential applications include its use as an intermediate in organic synthesis or pharmaceutical research, particularly for derivatives with psychoactive or bioactive profiles, as seen in structurally related phenethylamines .

Properties

IUPAC Name

1-methoxy-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEXWXWOVBCHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273451
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34257-57-3
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34257-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-methoxybenzene typically involves the reaction of 2-chloro-1-methoxybenzene with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the isopropylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thiolated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-methoxybenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the isopropylthio group is converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the methoxy group is replaced by other functional groups through nucleophilic attack on the aromatic ring.

Comparison with Similar Compounds

4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)

This compound shares a benzene core with substituents at the 1- and 2-positions but replaces the isopropylthio group with a bromine atom. Key differences include:

  • Molecular formula : C₁₀H₁₃BrO vs. C₁₀H₁₄OS for 2-(Isopropylthio)-1-methoxybenzene.
  • Molecular weight : 229.11 g/mol (bromo derivative) vs. 182.28 g/mol (thioether derivative).
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isopropylthio group may participate in oxidation reactions to form sulfoxides or sulfones.
  • Lipophilicity : The thioether in this compound likely enhances lipophilicity compared to the bromo analog, affecting solubility and membrane permeability .

2C-T-4 (2,5-Dimethoxy-4-isopropylthiophenethylamine)

While 2C-T-4 is a phenethylamine derivative, it shares the isopropylthio and methoxy substituents but on a different scaffold:

  • Core structure : Phenethylamine (aromatic ring + ethylamine side chain) vs. simple benzene in the target compound.
  • Biological activity: 2C-T-4 is a psychoactive compound acting as a serotonin receptor agonist, whereas this compound lacks the ethylamine chain critical for receptor interaction. This highlights how minor structural changes drastically alter bioactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₄OS 182.28 1-OCH₃, 2-S-iPr High lipophilicity
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 229.11 1-OCH₃, 2-iPr, 4-Br Bromine enables cross-coupling
2C-T-4 C₁₃H₂₁NO₂S 255.38 2,5-OCH₃, 4-S-iPr, ethylamine Psychoactive, 5-HT₂ agonist

Table 2: Spectroscopic Data for Related Compounds

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
2-(1-Phenylethenyl)benzaldehyde 7.2–7.8 (aromatic), 10.1 (CHO) 1690 (C=O), 1600 (C=C)
4-Bromo-1-isopropyl-2-methoxybenzene 6.7–7.1 (aromatic), 3.8 (OCH₃) 1250 (C-O), 550 (C-Br)

Biological Activity

2-(Isopropylthio)-1-methoxybenzene, also known as isopropylthioanisole, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group (-OCH₃) and an isopropylthio group (-S(CH₃)₂) attached to a benzene ring. This structural configuration suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including P388 and CEM cells. The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.

Cell LineIC50 (μM)
P38815 μM
CEM20 μM

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It can interact with specific enzymes involved in cell proliferation, thereby hindering cancer cell growth.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

A study published in Nature demonstrated the effectiveness of this compound against drug-resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy, suggesting a synergistic effect that could be beneficial in treating resistant infections .

Evaluation of Cytotoxic Effects

In a recent investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a concentration-dependent manner. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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